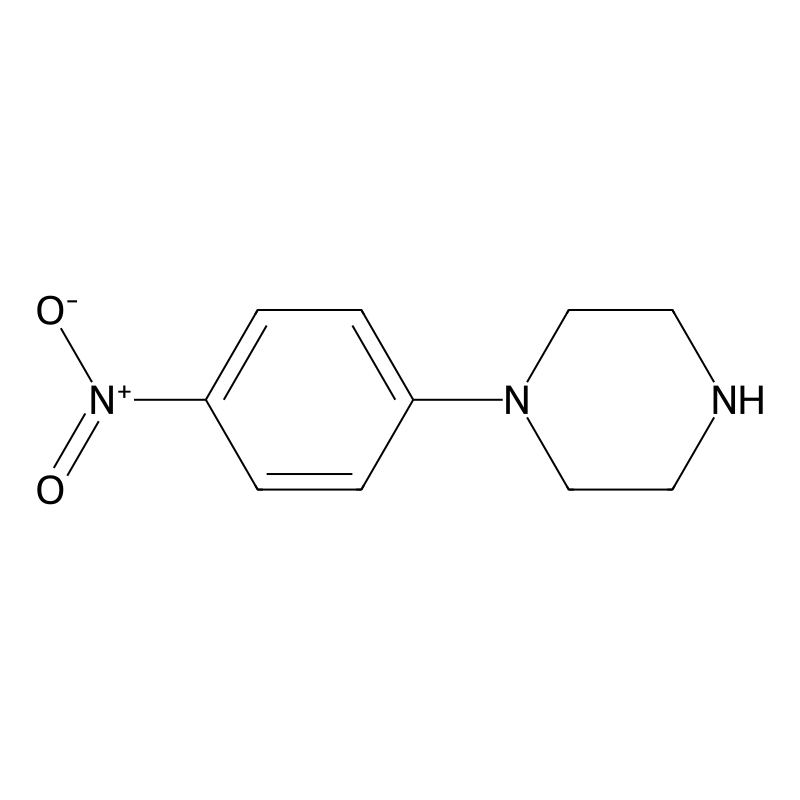

1-(4-Nitrophenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmacology

Application Summary: 1-(4-Nitrophenyl)piperazine has been utilized in pharmacology as a precursor for the synthesis of various pharmacologically active compounds.

Methods and Procedures: The compound is often used in chemical reactions as a building block to create larger, more complex molecules with potential therapeutic effects.

Material Science

Application Summary: In material science, 1-(4-Nitrophenyl)piperazine is investigated for its inclusion behaviors with certain compounds, which could lead to the development of new materials.

Methods and Procedures: Studies involve UV spectroscopy and fluorescence spectroscopy to understand the interactions at different pH levels.

Results and Outcomes: The studies have shown that the UV absorption and fluorescence intensity of the compound significantly increase in the presence of 4-Sulfonatocalix[n]arenes .

Biochemistry

Application Summary: Biochemically, 1-(4-Nitrophenyl)piperazine derivatives are explored as potential tyrosinase inhibitors, which could have implications in treating pigmentary disorders.

Methods and Procedures: The derivatives are synthesized and characterized using techniques like NMR and IR spectroscopy, followed by enzyme kinetics analysis.

Results and Outcomes: One derivative, in particular, showed significant inhibitory effect with an IC50 value of 72.55 μM, indicating its potential as a lead structure for designing potent tyrosinase inhibitors .

Medical Research

Application Summary: Medical research has explored the use of 1-(4-Nitrophenyl)piperazine in the design and synthesis of compounds that could serve as medical interventions.

Methods and Procedures: The compound’s role in the synthesis of medical agents involves various organic synthesis techniques.

Results and Outcomes: The research aims to develop more effective inhibitors for medical applications, though specific outcomes are still under investigation .

Analytical Chemistry

Application Summary: In analytical chemistry, 1-(4-Nitrophenyl)piperazine is used as a derivatization agent for the determination of benzyl halides in drug substances.

Methods and Procedures: The compound shifts the absorbance of benzyl halides derivatives to the near-visible range, minimizing matrix interferences during HPLC-UV analysis.

Results and Outcomes: This method has proven to be highly specific and sensitive, with low limits of quantification for the detection of benzyl halides, enhancing the safety profile of drug substances .

Neuropharmacology

Application Summary: 1-(4-Nitrophenyl)piperazine is studied for its potential effects on the central nervous system, particularly in the development of antidepressant and anxiolytic drugs.

Methods and Procedures: The compound is used to synthesize derivatives that target specific neurotransmitter receptors in the brain, such as serotonin and dopamine receptors.

Results and Outcomes: Some derivatives have shown promising results in preclinical trials, indicating potential therapeutic benefits for mood disorders .

Organic Synthesis

Application Summary: This compound serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecular architectures.

Methods and Procedures: It is employed in various chemical reactions, including coupling reactions and as a protecting group for amines.

Chemical Engineering

Application Summary: In chemical engineering, 1-(4-Nitrophenyl)piperazine is utilized in process optimization studies for the production of fine chemicals.

Methods and Procedures: Its role often involves catalysis, where it can act as a ligand to metal catalysts in various chemical reactions.

Results and Outcomes: The compound has contributed to the development of more efficient and sustainable chemical processes .

Cosmetics

Application Summary: Derivatives of 1-(4-Nitrophenyl)piperazine are being explored for their use in cosmetic formulations, particularly as skin-whitening agents.

Methods and Procedures: These derivatives are tested for their ability to inhibit melanin production in skin cells.

Results and Outcomes: Initial tests have shown that certain derivatives can effectively reduce melanin synthesis, which could lead to their incorporation in cosmetic products .

Veterinary Medicine

Application Summary: Research in veterinary medicine investigates the use of 1-(4-Nitrophenyl)piperazine derivatives as antiparasitic agents for animals.

Methods and Procedures: The derivatives are tested against various parasites that affect livestock and pets, assessing their efficacy and safety.

Results and Outcomes: Some derivatives have demonstrated potent antiparasitic activity, suggesting their potential use in veterinary treatments .

Agricultural Chemistry

Application Summary: 1-(4-Nitrophenyl)piperazine is studied for its potential use in agricultural chemistry, particularly in the synthesis of pesticides and herbicides.

Methods and Procedures: The compound is incorporated into molecules designed to target specific pests and weeds, affecting their growth or reproductive cycles.

Results and Outcomes: Research has led to the development of new agrochemicals that are more selective and environmentally friendly .

Optoelectronics

Application Summary: 1-(4-Nitrophenyl)piperazine is used in the development of new materials for optoelectronic devices.

Methods and Procedures: Methacrylic polymers modified with 1-(4-Nitrophenyl)piperazine side chains are synthesized, varying the distance of the chromophore from the polymer main chain.

Anticancer Research

Application Summary: The compound serves as an intermediate in the synthesis of anticancer drugs.

Methods and Procedures: It is used to create piperazine-containing hydrazone derivatives, which are then evaluated for their anticancer properties.

Results and Outcomes: These derivatives have been found to exhibit potential as transcriptase inhibitors and antifungal reagents, contributing to the development of new anticancer therapies .

Molecular Docking Studies

Application Summary: 1-(4-Nitrophenyl)piperazine derivatives are used in molecular docking studies to design potent tyrosinase inhibitors.

Methods and Procedures: Molecular docking is carried out in the enzyme’s active site to investigate the enzyme-inhibitor interactions.

Results and Outcomes: One particular derivative showed promise as a lead structure for designing potent tyrosinase inhibitors, paving the way for the development of more effective inhibitors for various applications .

Photophysics

Application Summary: The compound is investigated for its photophysical properties to understand its behavior under different light conditions.

Methods and Procedures: Studies involve spectroscopic techniques to measure absorption and emission spectra, providing insights into the electronic structure of the compound.

Results and Outcomes: The findings contribute to the knowledge of how 1-(4-Nitrophenyl)piperazine and its derivatives interact with light, which is crucial for designing light-sensitive materials .

Neurological Disorders

Application Summary: Research into neurological disorders utilizes 1-(4-Nitrophenyl)piperazine derivatives to study their potential therapeutic effects.

Methods and Procedures: Derivatives are tested for their ability to modulate neurotransmitter systems implicated in disorders such as Parkinson’s disease.

Results and Outcomes: Some derivatives have shown potential in alleviating symptoms associated with neurological disorders, offering a new avenue for treatment strategies .

Environmental Monitoring

Application Summary: 1-(4-Nitrophenyl)piperazine is used in environmental monitoring to detect contaminants.

Methods and Procedures: The compound is employed as a reagent in assays designed to detect the presence of hazardous substances in various environmental samples.

Results and Outcomes: These assays provide sensitive and specific detection methods, aiding in the assessment of environmental health and safety .

1-(4-Nitrophenyl)piperazine is a chemical compound with the molecular formula CHNO and a molecular weight of 207.23 g/mol. It is classified as an aromatic amine and is characterized by a piperazine ring substituted with a nitrophenyl group at the first position. This compound appears as a yellow to ochre solid and has a melting point ranging from 130 °C to 134 °C .

- Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitutions, allowing for further functionalization.

- Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, leading to derivatives with altered biological activity.

- Condensation Reactions: This compound can react with aldehydes or ketones to form imines or other condensation products, which may exhibit unique properties.

Research indicates that 1-(4-Nitrophenyl)piperazine exhibits significant biological activity, particularly in the following areas:

- Antidepressant Effects: It has been studied for its potential role in modulating serotonin receptors, suggesting possible antidepressant properties.

- Antimicrobial Activity: Some studies have reported that this compound demonstrates antimicrobial properties against various bacterial strains.

- Cytotoxicity: Investigations into its cytotoxic effects reveal that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent .

The synthesis of 1-(4-Nitrophenyl)piperazine typically involves the following methods:

- Direct Amination: The nitro group is introduced onto the piperazine ring through electrophilic substitution reactions using nitrobenzene and piperazine.

- Reduction of Nitro Compounds: Starting from 4-nitrophenyl compounds, reduction processes can yield the target compound.

- Multi-step Synthesis: More complex synthetic routes may involve several steps, including protection-deprotection strategies and coupling reactions to achieve the desired substitution pattern .

1-(4-Nitrophenyl)piperazine finds applications in various fields:

- Pharmaceutical Development: It serves as a building block for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders.

- Chemical Research: Used in studies exploring structure-activity relationships in medicinal chemistry.

- Biological Studies: Employed in research focused on understanding receptor interactions and biological pathways.

Interaction studies involving 1-(4-Nitrophenyl)piperazine have revealed its potential to interact with various biological targets:

- Serotonin Receptors: It has shown affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders.

- Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways, impacting drug metabolism and efficacy .

Several compounds share structural similarities with 1-(4-Nitrophenyl)piperazine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Nitrophenyl)piperazine | CHNO | Similar structure but with a different nitro position |

| 4-(4-Nitrophenyl)-piperidine | CHNO | Piperidine ring instead of piperazine |

| 1-(4-Chlorophenyl)piperazine | CHClN | Chlorine substitution instead of nitro group |

Uniqueness

1-(4-Nitrophenyl)piperazine is unique due to its specific nitro substitution on the phenyl ring, which significantly influences its biological activity and chemical reactivity compared to similar compounds. Its ability to interact with serotonin receptors makes it particularly interesting for pharmacological applications related to mood disorders.

Origin and Early Applications

The piperazine core was first identified in black pepper alkaloids during the 19th century. NPP emerged as a derivative during mid-20th-century efforts to modify piperazine's pharmacological profile. Initial synthetic routes involved:

- N-arylation of piperazine with nitro-substituted aryl halides

- Reductive amination strategies using nitrobenzene derivatives

Early pharmacological studies in the 1980s revealed NPP's potential as a neurotransmitter modulator, particularly through its interactions with serotonin and dopamine receptors. Its role as a key intermediate in triazole antifungal agents like itraconazole drove industrial adoption.

Traditional Synthesis Routes

Traditional synthetic approaches for 1-(4-nitrophenyl)piperazine have evolved from classical organic chemistry principles, primarily relying on nucleophilic aromatic substitution and cyclization reactions. The most established methods include the diethanolamine route, bis(2-chloroethyl)amine cyclization, and direct nucleophilic substitution approaches [1] [2].

The diethanolamine-based synthesis represents a historically significant approach that addresses safety concerns associated with carcinogenic intermediates. This method involves a three-step sequence: halogen replacement, acylation, and cyclization. The process begins with the treatment of diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine hydrochloride. In a subsequent step, this intermediate undergoes cyclization with p-anisidine under basic conditions (potassium carbonate in 1-butanol at 120°C for 24 hours) to yield 1-(4-methoxyphenyl)piperazine, which is then subjected to nucleophilic substitution with 4-chloronitrobenzene in the presence of potassium carbonate and dimethylformamide at 110°C for 24 hours. The reported yield for this multi-step process ranges from 37% to 78% [1] [3].

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Diethanolamine-based route | Diethanolamine + p-chloronitrobenzene | 120°C, 24h, K₂CO₃, DMF | 37-78 | One-pot synthesis, avoids carcinogenic intermediates | Multi-step process, moderate yields |

| Bis(2-chloroethyl)amine route | Aniline + bis(2-chloroethyl)amine·HCl | 110-220°C, 48h, neat | 59-86 | High yields, simple procedure | High temperatures, safety concerns |

| Nucleophilic aromatic substitution | Piperazine + aryl halides | 80-110°C, K₂CO₃, DMF | 65-95 | Mild conditions, good functional group tolerance | Requires electron-deficient aryl halides |

The bis(2-chloroethyl)amine route represents the most direct traditional approach. This method involves the high-temperature cyclization of aniline derivatives with bis(2-chloroethyl)amine hydrochloride. The reaction typically requires temperatures between 110-220°C and reaction times of 4-48 hours. The aniline intermediate is cyclized with bis(2-chloroethyl)amine hydrochloride in dimethylformamide at 110°C for 48 hours to obtain the piperazine moiety [2] [4]. This approach yields 59-86% of the desired product but requires careful handling due to the carcinogenic nature of bis(2-chloroethyl)amine.

Classical nucleophilic aromatic substitution methods rely on the reaction of piperazine with electron-deficient aryl halides. The mechanism involves addition-elimination via a Meisenheimer complex intermediate, where the electron-withdrawing nitro group facilitates nucleophilic attack. The reaction generally proceeds under mild conditions (80-110°C) in polar aprotic solvents such as dimethylformamide with potassium carbonate as base [5]. The success of this approach depends critically on the presence of electron-withdrawing groups, particularly in ortho or para positions relative to the halide leaving group.

Modern Synthetic Approaches

Contemporary synthetic methodologies for 1-(4-nitrophenyl)piperazine have been revolutionized by advances in transition metal catalysis, particularly palladium- and copper-catalyzed cross-coupling reactions. These approaches offer improved selectivity, milder reaction conditions, and broader substrate scope compared to traditional methods [6] [7].

One-Pot Synthesis Methods

One-pot synthesis strategies have emerged as efficient alternatives to multi-step traditional approaches. These methods combine multiple synthetic transformations in a single reaction vessel, reducing isolation steps and improving overall efficiency. The reductive amination approach represents a particularly successful one-pot methodology, where aldehyde precursors are combined with piperazine derivatives in the presence of sodium triacetoxyborohydride as a mild and selective reducing agent [8] [9].

| Method | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Pd-catalyzed Buchwald-Hartwig | Pd(OAc)₂, BINAP, NaOᵗBu, 160°C | 160 | 12-24h | 55-97 | Mild conditions, broad scope |

| One-pot reductive amination | NaBH(OAc)₃, DCE, RT | 25 | 4-12h | 60-88 | Mild conditions, one-pot |

| Microwave-assisted synthesis | Microwave, 120°C, 10-30 min | 120 | 10-30 min | 75-92 | Rapid heating, short times |

N-Arylation Strategies for NPP Production

N-arylation strategies represent the most significant advancement in piperazine synthesis, offering unprecedented control over selectivity and reaction conditions. The Buchwald-Hartwig amination has become the gold standard for N-arylation of piperazines, enabling the formation of C-N bonds under relatively mild conditions with excellent functional group tolerance [6] [7] [10].

The palladium-catalyzed approach typically employs Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, combined with phosphine ligands such as BINAP or RuPhos. The reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the piperazine substrate to form a palladium-amido complex. Subsequent reductive elimination yields the desired N-arylated product and regenerates the palladium(0) catalyst [10]. The use of sterically demanding phosphine ligands such as RuPhos has proven particularly effective for challenging substrates, including electron-rich and sterically hindered aryl chlorides.

A notable advancement in this area involves the development of solvent-free conditions using piperazine as both substrate and solvent. This approach has demonstrated remarkable efficiency, achieving yields up to 97% with reaction times as short as 10 minutes [6]. The method employs a 2:1 ratio of RuPhos to Pd₂(dba)₃ and sodium tert-butoxide as base, operating under aerobic conditions at 110°C.

Copper-catalyzed N-arylation represents an economically attractive alternative to palladium-based methods. The Ullmann-type coupling employs copper(I) iodide with 1,10-phenanthroline as ligand, potassium carbonate as base, and dimethylformamide as solvent. The reaction typically requires temperatures of 80-160°C and reaction times of 12-24 hours [11] [12]. Despite longer reaction times compared to palladium catalysis, copper-catalyzed methods offer advantages in terms of cost and air tolerance.

| Strategy | Catalyst System | Substrate Scope | Selectivity | Advantages |

|---|---|---|---|---|

| Pd/RuPhos system | Pd₂(dba)₃/RuPhos | Aryl chlorides, bromides | Mono > bis-arylation | Mild conditions, broad scope |

| Cu-catalyzed Ullmann | CuI/1,10-phenanthroline | Aryl iodides, bromides | Moderate selectivity | Inexpensive catalyst |

| Ni-catalyzed arylation | Ni(COD)₂/2,2-bipyridine | Aryl chlorides, bromides | Good selectivity | Alternative to Pd |

Synthesis of NPP Derivatives

The synthesis of 1-(4-nitrophenyl)piperazine derivatives has been extensively developed to access structurally diverse compounds with varying pharmacological properties. These synthetic approaches leverage the established methodologies for NPP synthesis while introducing additional functional group manipulations.

1-Benzoyl-4-(4-nitrophenyl)piperazine

The synthesis of 1-benzoyl-4-(4-nitrophenyl)piperazine represents a successful application of peptide coupling methodology to piperazine chemistry. The synthesis employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) as coupling reagents, with triethylamine as base in dimethylformamide [13] [14]. The reaction proceeds through formation of an activated acyl intermediate, followed by nucleophilic attack by the piperazine nitrogen.

The synthetic procedure involves combining benzoic acid (0.5 mmol) with EDC·HCl (109 mg, 0.7 mmol), HOBt (68 mg, 0.5 mmol), and triethylamine (0.5 mL, 1.5 mmol) in dimethylformamide (5 mL) at 273 K for 20 minutes. A solution of 1-(4-nitrophenyl)piperazine (104 mg, 0.5 mmol) in dimethylformamide (5 mL) is then added, and the mixture is stirred overnight at ambient temperature. The reaction yields 75-81% of the desired product after standard aqueous workup and purification [13] [14].

1-(4-bromobenzoyl)-4-phenylpiperazine

The preparation of 1-(4-bromobenzoyl)-4-phenylpiperazine follows a similar coupling strategy but employs different starting materials. The synthesis begins with 4-bromobenzoic acid and 1-phenylpiperazine, utilizing the same EDC·HCl/HOBt coupling system. The reaction conditions are optimized for this specific substrate combination, employing slightly elevated temperatures (50°C) and extended reaction times (24 hours) to achieve complete conversion [14] [15].

The synthetic protocol demonstrates excellent compatibility with bromine substituents, which are valuable synthetic handles for further functionalization via cross-coupling reactions. The yield of 75% represents a good compromise between efficiency and selectivity, particularly considering the potential for competing side reactions at the bromine position.

NPP-Based Hydrazones

The synthesis of NPP-based hydrazones represents a versatile approach to accessing bioactive compounds with enhanced pharmacological profiles. The methodology involves the condensation of 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide with various aromatic aldehydes under acidic conditions [16] [17].

The general procedure involves dissolving N-aminomorpholine or related hydrazide derivatives in 2-propanol, followed by addition of substituted benzaldehydes in a 1:1.5 molar ratio. The reaction mixture is refluxed for 3-5 hours, and the product is isolated by filtration and recrystallization. The method demonstrates excellent functional group tolerance, accommodating electron-withdrawing and electron-donating substituents on the aldehyde component [17] [18].

The synthesis has been successfully applied to prepare eleven different N′-(2,4-disubstituted benzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide derivatives with yields ranging from 44% to 92% [16]. The structural diversity accessible through this approach makes it particularly valuable for structure-activity relationship studies.

1,4-Bis(4-nitrophenyl)piperazine

The synthesis of 1,4-bis(4-nitrophenyl)piperazine represents a classic example of symmetrical bis-arylation of piperazine. The reaction employs piperazine and 4-chloronitrobenzene in a 1:2 molar ratio, with potassium carbonate as base and dimethylformamide as solvent. The reaction is conducted at 80°C for 8 hours under an inert atmosphere [19] [20].

The mechanism involves sequential nucleophilic aromatic substitution reactions, where the initial mono-arylation product undergoes a second substitution to yield the bis-arylated product. The electron-withdrawing nitro group facilitates both substitution events, leading to excellent yields (95%) of the desired product [19]. The high yield reflects the matched reactivity of both substitution events and the favorable equilibrium position.

1,4-Bis(2-Chloro-4-Nitrophenyl)piperazine

The synthesis of 1,4-bis(2-chloro-4-nitrophenyl)piperazine requires more forcing conditions due to the presence of the ortho-chloro substituent, which introduces steric hindrance. The reaction employs piperazine and 2-chloro-4-nitroaryl halides with potassium carbonate in dimethylformamide at 110°C for 24 hours [21]. The extended reaction time and elevated temperature are necessary to overcome the steric impediment introduced by the ortho-chloro substituent.

The yield of 72-84% represents a good result considering the challenging substrate, and the method provides access to compounds with unique binding affinities for DNA, as demonstrated by molecular docking studies showing binding affinities of -7.5 and -7.4 kcal/mol to DNA [21].

1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

The synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine involves selective demethylation of the corresponding 4-methoxyphenyl derivative. The reaction employs hydrobromic acid under reflux conditions for 12 hours, achieving selective cleavage of the methyl ether without affecting other functional groups [22] [23].

The synthetic approach begins with the preparation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine via standard nucleophilic aromatic substitution. The demethylation step employs 48% aqueous hydrobromic acid in a sealed system under reflux conditions. The reaction proceeds with 85.7% yield and excellent selectivity, providing access to the phenolic derivative for further functionalization [22].

| Compound | Synthetic Method | Starting Materials | Reaction Conditions | Yield (%) | Key Features |

|---|---|---|---|---|---|

| 1-Benzoyl-4-(4-nitrophenyl)piperazine | EDC·HCl/HOBt coupling | Benzoic acid + 1-(4-nitrophenyl)piperazine | EDC·HCl, HOBt, TEA, DMF, RT | 75-81 | Mild conditions, good yield |

| 1-(4-Bromobenzoyl)-4-phenylpiperazine | Pd-catalyzed amination | 4-Bromobenzoic acid + 1-phenylpiperazine | Pd₂(dba)₃, RuPhos, NaOᵗBu, 100°C | 75 | Stereoselective synthesis |

| NPP-Based Hydrazones | Hydrazone condensation | NPP-acetohydrazide + aldehydes | EtOH, reflux, 3-5h | 44-92 | Diverse aldehyde scope |

| 1,4-Bis(4-nitrophenyl)piperazine | SNAr with piperazine | Piperazine + 4-chloronitrobenzene | K₂CO₃, DMF, 80°C, 8h | 95 | High yield, scalable |

| 1,4-Bis(2-chloro-4-nitrophenyl)piperazine | Double nucleophilic substitution | Piperazine + 2-chloro-4-nitroaryl halide | K₂CO₃, DMF, 110°C, 24h | 72-84 | Requires electron-deficient aryl halides |

| 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine | Demethylation of methoxy precursor | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | HBr, reflux, 12h | 85.7 | Selective demethylation |

XLogP3

GHS Hazard Statements

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant